(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-phenylacetate group attached to a 2,2,4,4-tetramethyloxolan-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate typically involves the esterification of 2-phenylacetic acid with 2,2,4,4-tetramethyloxolan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-phenylacetic acid derivatives.
Reduction: 2-phenylethanol derivatives.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenylacetic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar structural framework but different functional groups.
Phenylacetic acid: A simpler compound with a phenylacetate group but lacking the oxolan moiety.
Uniqueness
(2,2,4,4-Tetramethyloxolan-3-yl) 2-phenylacetate is unique due to the presence of both the 2,2,4,4-tetramethyloxolan-3-yl and 2-phenylacetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
3611-73-2 |
---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
(2,2,4,4-tetramethyloxolan-3-yl) 2-phenylacetate |
InChI |
InChI=1S/C16H22O3/c1-15(2)11-18-16(3,4)14(15)19-13(17)10-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3 |
InChI-Schlüssel |
VFAUFTJOWDZNPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(C1OC(=O)CC2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.